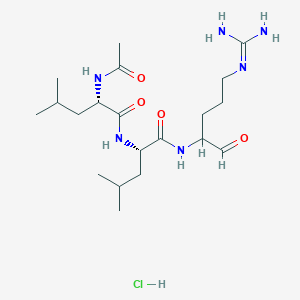
Leupeptin Ac-LL (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leupeptin Ac-LL (hydrochloride) is a hydrochloride form of Leupeptin Ac-LL, a potent protease inhibitor. It is known for its ability to inhibit serine, cysteine, and threonine proteases. This compound is widely used in biochemical research due to its effectiveness in inhibiting proteolytic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leupeptin Ac-LL (hydrochloride) is synthesized through a series of chemical reactions involving the acetylation of leucine and leucyl-argininal. The synthesis typically involves the following steps:
Acetylation: Acetylation of leucine to form N-acetyl-leucine.
Coupling Reaction: Coupling of N-acetyl-leucine with leucyl-argininal.
Hydrochloride Formation: Conversion of the resulting compound to its hydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of Leupeptin Ac-LL (hydrochloride) involves fermentation processes using strains of Actinomycetes. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Leupeptin Ac-LL (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Leupeptin Ac-LL (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a protease inhibitor in various biochemical assays.
Biology: Employed in cell culture studies to prevent proteolytic degradation of proteins.
Medicine: Investigated for its potential therapeutic applications in diseases involving protease activity.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
Leupeptin Ac-LL (hydrochloride) exerts its effects by forming a covalent hemiacetal adduct with the active site of proteases. This interaction inhibits the proteolytic activity of enzymes such as serine, cysteine, and threonine proteases. The molecular targets include cathepsins and other proteolytic enzymes involved in various cellular processes .
Comparison with Similar Compounds
Leupeptin: A broad-spectrum protease inhibitor similar to Leupeptin Ac-LL (hydrochloride).
Antipain: Another protease inhibitor with similar inhibitory properties.
Chymostatin: Inhibits chymotrypsin-like proteases.
Pepstatin: Inhibits aspartic proteases.
Uniqueness: Leupeptin Ac-LL (hydrochloride) is unique due to its enhanced inhibitory effect compared to its non-hydrochloride form. It has better solubility and stability, making it more effective in various research applications .
Properties
Molecular Formula |
C20H39ClN6O4 |
|---|---|
Molecular Weight |
463.0 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C20H38N6O4.ClH/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);1H/t15?,16-,17-;/m0./s1 |
InChI Key |
OQQYPQNFLLAILR-YSQHTBMVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.Cl |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















